molecular formula C21H19N3O6S2 B2453475 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate CAS No. 877651-60-0

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate

Cat. No.: B2453475
CAS No.: 877651-60-0
M. Wt: 473.52
InChI Key: RGKHNBQIHROWQD-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • The synthesis starts with the preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This intermediate is produced by reacting cyclopropane carboxylic acid with thiosemicarbazide under appropriate conditions.

  • Subsequent thionation of the thiadiazole compound with Lawesson's reagent yields the 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thio derivative.

  • The next step involves the thiomethylation of the pyran compound, typically achieved through the reaction with formaldehyde and H2S.

  • Finally, coupling of the thiadiazole derivative with the thiomethylated pyran using standard esterification procedures forms the target compound.

Industrial Production Methods:

  • Industrial methods follow similar synthetic routes with optimized conditions for large-scale production, involving batch or continuous-flow reactors to ensure high yields and purity.

Types of Reactions:

  • Oxidation: The compound may undergo oxidation, particularly at the thiadiazole or pyran rings, using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reduction reactions may target the carbonyl groups, using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Substitution reactions, especially nucleophilic substitutions, could occur at the amide or ester functional groups.

Common Reagents and Conditions:

  • Oxidation with hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction with NaBH4 in methanol or ethanol.

  • Nucleophilic substitution under basic conditions with sodium methoxide or potassium tert-butoxide.

Major Products:

  • Oxidation products include sulfoxides or sulfones.

  • Reduction yields alcohol derivatives.

  • Substitution leads to various esters or amides depending on the nucleophile used.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-12(29-14-5-3-2-4-6-14)19(27)30-17-10-28-15(9-16(17)25)11-31-21-24-23-20(32-21)22-18(26)13-7-8-13/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKHNBQIHROWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of functional groups, including a thiadiazole ring, a pyran moiety, and a phenoxypropanoate group. These components contribute to its diverse chemical properties and biological activities.

  • Molecular Formula : C19H18N4O5S
  • Molecular Weight : Approximately 414.49 g/mol

The presence of sulfur and nitrogen in the thiadiazole ring enhances its potential for biological activity, making it an interesting candidate for further investigation in pharmacology.

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The thiadiazole moiety is often associated with antibacterial effects due to its ability to interfere with bacterial metabolism. Research indicates that derivatives of thiadiazoles can inhibit the growth of various bacterial strains.
  • Anticancer Activity : The compound has been explored for its potential anticancer properties. Similar heterocyclic compounds have shown efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation through enzyme inhibition pathways.
  • Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties, which may be relevant in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate:

StudyFindings
Study A Investigated antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated significant inhibition zones compared to control groups.
Study B Evaluated cytotoxic effects on cancer cell lines; showed IC50 values indicating effective dose ranges for inducing cell death in targeted cancer types.
Study C Assessed anti-inflammatory properties in animal models; results indicated reduced inflammation markers compared to untreated controls.

Mechanism of Action

The compound likely exerts its effects through several pathways due to its structural complexity:

  • Molecular Targets: It may interact with various enzymes or receptors, depending on the functional groups involved.

  • Pathways: Could modulate biochemical pathways related to redox reactions, signal transduction, or molecular recognition processes.

Comparison with Similar Compounds

Uniqueness:

  • The unique combination of a thiadiazole ring and a pyran-phenoxypropanoate moiety gives the compound distinctive properties compared to similar molecules.

  • The cyclopropane carboxamide adds additional structural rigidity and potential reactivity, setting it apart in terms of stability and biological activity.

Biological Activity

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including thiadiazoles and pyran derivatives, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound's chemical formula is C20H17N3O5S2C_{20}H_{17}N_{3}O_{5}S_{2}, with a molecular weight of 443.5 g/mol. The structural complexity includes a thiadiazole ring, a pyranone moiety, and a phenoxypropanoate side chain, contributing to its biological activity.

PropertyValue
Molecular FormulaC20_{20}H17_{17}N3_{3}O5_{5}S2_{2}
Molecular Weight443.5 g/mol
CAS Number877650-70-9

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyran structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the cyclopropanecarboxamido group may enhance this activity due to its potential to interact with bacterial enzymes.

Anticancer Properties

The cytotoxicity of similar compounds has been evaluated against various cancer cell lines. For example, derivatives with a thiadiazole core demonstrated notable activity against HeLa cells (human cervical cancer cells), suggesting that the presence of the pyran and phenoxypropanoate moieties may contribute synergistically to their anticancer effects. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Thiadiazole derivatives have been reported to act as inhibitors of several key enzymes relevant in disease pathways. The compound under discussion may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disorders like Alzheimer's disease. Preliminary docking studies suggest favorable interactions between the compound and active site residues of AChE.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized thiadiazole derivatives against Bacillus subtilis and Salmonella typhi. The results indicated moderate to strong inhibition, supporting the potential application of this compound in treating bacterial infections .
  • Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate exhibited IC50 values ranging from 10 µM to 25 µM against HeLa cells . This suggests promising anticancer potential.
  • Enzyme Inhibition Studies : Docking studies performed on AChE indicated that the compound could bind effectively within the enzyme's active site, potentially leading to significant inhibition . Such properties are crucial for developing therapeutic agents for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what analytical techniques validate its purity?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the cyclization of thiadiazole derivatives (e.g., coupling cyclopropanecarboxamide to 1,3,4-thiadiazole via carbodiimide-mediated reactions) followed by thioether bond formation. Final purification uses column chromatography with ethyl acetate/hexane gradients. Purity is validated via HPLC (>98% purity), FTIR (C=O at 1680–1720 cm⁻¹, C-S-C at 640–680 cm⁻¹), and ¹H/¹³C NMR (e.g., pyran-4-one carbonyl at δ 180–185 ppm in DMSO-d₆) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation products via HPLC-MS (C18 column, acetonitrile/water gradient).
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and thermal decomposition patterns (e.g., sharp endothermic peak at ~160–180°C indicates purity) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase or kinase inhibition) using fluorometric or colorimetric substrates. For cell-based screening, use MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations via nonlinear regression. Include positive controls like doxorubicin and validate results with triplicate replicates .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., COX-2 or EGFR). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns. Key parameters include binding free energy (MM-PBSA) and hydrogen bond occupancy (>50% stability). Cross-reference with mutagenesis studies to confirm critical residues .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer :

  • Systematic SAR : Synthesize derivatives with modifications to the cyclopropane carboxamide (e.g., bulkier substituents) or phenoxypropanoate ester (e.g., halogenated analogs). Test activity in parallel assays.
  • Data normalization : Use Z-score standardization to account for batch variability. Apply ANOVA to identify statistically significant structural contributors (p < 0.05).
  • Meta-analysis : Compare results with published thiadiazole-pyran hybrids to identify conserved pharmacophores .

Q. Which advanced analytical techniques address challenges in detecting low-abundance metabolites?

  • Methodological Answer :

  • LC-HRMS : Use a Q-TOF mass spectrometer with HILIC chromatography for polar metabolites. Apply untargeted metabolomics workflows (e.g., XCMS Online) to annotate peaks.
  • Isotope labeling : Synthesize a ¹³C-labeled version of the compound to trace metabolic pathways in hepatocyte models .

Q. How can researchers optimize formulation for enhanced bioavailability in preclinical models?

  • Methodological Answer :

  • Solubility enhancement : Test co-solvents (PEG 400, Cremophor EL) and solid dispersion techniques (spray drying with HPMCAS).
  • Pharmacokinetic profiling : Administer formulations to Sprague-Dawley rats (IV and oral routes). Measure plasma concentrations via LC-MS/MS and calculate AUC₀–24h and Cₘₐₓ. Optimal formulations show >30% oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.